N,N-diethylalanine

Description

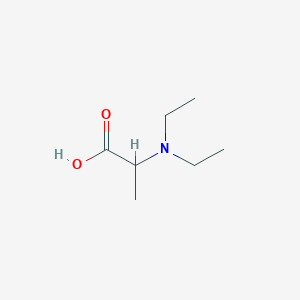

N,N-Diethylalanine is a branched alanine derivative where both hydrogen atoms on the amino group are replaced by ethyl groups. The diethyl substitution likely enhances steric hindrance and alters solubility compared to alanine or its monoalkylated analogs.

Properties

IUPAC Name |

2-(diethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCTZGJKHNVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylalanine can be synthesized through the alkylation of alanine with ethyl halides in the presence of a base. The reaction typically involves the use of ethyl iodide or ethyl bromide as the alkylating agents and sodium hydroxide or potassium hydroxide as the base. The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of N,N-diethylacrylamide. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation process converts the acrylamide to the corresponding amine, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylalanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to this compound hydride using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, aryl halides, and other substituting agents.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: this compound hydride.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

N,N-Diethylalanine serves as an important building block in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it valuable in drug development.

- Intermediate in Drug Synthesis : this compound is utilized as an intermediate in the synthesis of several bioactive molecules. For instance, it has been involved in the preparation of isoflavones and other compounds with potential therapeutic effects .

- Enzymatic Assays : A notable application of this compound is in enzymatic assays for glucose determination. The compound is coupled with 4-aminoantipyrine to detect hydrogen peroxide produced by glucose oxidase, showcasing its utility in clinical diagnostics .

Organic Synthesis

In organic chemistry, this compound is employed in various synthetic methodologies, particularly in the formation of complex organic molecules.

- Synthesis of Heterocycles : The compound has been used in one-pot reactions to synthesize oxazolones from amino acids. This method highlights its role as a versatile reagent in generating heterocyclic compounds .

- Charge Transfer Complexes : this compound can form charge transfer complexes with fullerenes, which can be harnessed for developing materials with unique electronic properties. This application is significant for advancements in materials science and nanotechnology .

Analytical Chemistry

This compound's reactivity and ability to form stable complexes make it useful in analytical applications.

- Colorimetric Analysis : The compound is used in colorimetric methods for detecting various analytes, including glucose. The reaction involving this compound provides a sensitive means of quantifying substances in biological samples .

- Spectroscopic Studies : Research has demonstrated that this compound can be involved in photoconductivity studies, where its interactions with other molecules are analyzed using techniques such as magnetic resonance spectroscopy. This research contributes to understanding the fundamental properties of organic compounds .

Case Study 1: Enzymatic Blood Glucose Determination

A study published in Clinical Chemistry detailed a method using this compound for enzymatic blood glucose determination. The assay demonstrated high sensitivity and specificity, making it a reliable tool for clinical diagnostics .

Case Study 2: Synthesis of Isoflavones

Research conducted on the synthesis of isoflavones using this compound illustrated its effectiveness as a precursor. The study outlined the reaction conditions and yields achieved, emphasizing the compound's significance in producing bioactive natural products .

Mechanism of Action

The mechanism of action of N,N-Diethylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the binding of its ethyl groups to the active sites of the target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Alanine Derivatives

N-Methylalanine (CAS 3913-67-5)

- Structure: Methyl group on the amino nitrogen.

- Properties: Classified as an α-amino acid derivative with applications in metabolomics and biomarker studies (e.g., associations with cancer risk and microbiota interactions) .

2,N-Dimethylalanine (MeAIB) (CAS 2566-34-9)

- Structure: Methyl groups on both the amino nitrogen and α-carbon.

- Properties: Used in studies of amino acid transport due to its non-metabolizable nature. Molecular formula: C₅H₁₁NO₂ .

- Key Difference: The dual methylation at the α-carbon and amino group creates a rigid structure, unlike N,N-diethylalanine’s flexible ethyl chains.

N,N-Dimethyl-L-phenylalanine (CAS 17469-89-5)

Diethyl-Substituted Analogs

N,N-Diethylacetamide (CAS 685-91-6)

- Structure: Diethylamino group attached to an acetyl moiety.

- Properties : High purity (≥99%), used as a solvent or reagent. Molecular weight: 115.18 g/mol .

- Key Difference : The amide functionality increases polarity and hydrogen-bonding capacity compared to this compound’s carboxylate group.

N,N-Diethylmethylamine

- Structure: Diethylamino group with a methyl substituent.

- Properties : Colorless liquid incompatible with strong acids and oxidizers; toxicological data linked to respiratory irritation .

- Key Difference: Lacks the amino acid backbone, resulting in distinct reactivity and applications (e.g., industrial synthesis vs. biochemical uses).

Enzymatic Susceptibility and Stability

- N-Acylated Dehydroalanines : Enzymatic hydrolysis by acylase I is highly specific to N-acylated dehydroalanines (e.g., glycyldehydroalanine), facilitated by tautomeric configurations .

- This compound : The diethyl substitution likely reduces enzymatic recognition due to steric hindrance, contrasting with smaller analogs like N-methylalanine.

Data Table: Structural and Functional Comparison

Toxicological and Handling Considerations

- This compound : While specific data are unavailable, analogs like N,N-diethylmethylamine require precautions against inhalation and contact with oxidizers .

- N,N-Diethylaniline (CAS 91-66-7): Aromatic amines like this compound are associated with systemic toxicity, suggesting similar risks for this compound if bioactivated .

Biological Activity

N,N-Diethylalanine (DEA) is an amino acid derivative that has garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, highlighting significant research findings, case studies, and data tables.

This compound is characterized by its chemical structure, which includes two ethyl groups attached to the nitrogen atom of alanine. This modification influences its reactivity and biological interactions. The compound can be synthesized through various methods, including alkylation of alanine derivatives.

Biological Activity

The biological activity of this compound has been explored in several contexts:

- Enzyme Inhibition : Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a study reported that certain quinazoline derivatives containing this compound showed potent inhibition against BuChE with IC50 values ranging from 0.52 to 6.74 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : Compounds derived from this compound have also been evaluated for their antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated substantial antioxidant activity for specific derivatives .

- Methemoglobinemia Risk : Exposure to this compound can pose health risks, particularly through inhalation or skin contact, leading to conditions like methemoglobinemia, where the blood's ability to carry oxygen is impaired . Chronic exposure may result in liver damage and anemia due to its toxicological profile .

Case Study 1: Enzyme Inhibition and Alzheimer's Disease

A study focused on the synthesis of 2,4-disubstituted quinazoline derivatives containing this compound was conducted to evaluate their potential as AChE and BuChE inhibitors. The findings indicated that these compounds could effectively inhibit cholinesterase enzymes, making them promising candidates for further development in Alzheimer's treatment .

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the risks associated with this compound exposure in occupational settings. Workers exposed to high levels exhibited symptoms such as dizziness, cyanosis, and potential long-term effects on liver function . This underscores the need for safety measures when handling this compound.

Table 1: Enzyme Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound 6f | BuChE | 0.52 | High |

| Compound 6h | AChE | 6.74 | Moderate |

| Compound 6j | BuChE | 3.65 | High |

Table 2: Toxicity Profile of this compound

| Exposure Route | Symptoms | Long-term Effects |

|---|---|---|

| Inhalation | Dizziness, headache | Liver damage, methemoglobinemia |

| Skin Contact | Irritation | Potential carcinogenic effects |

| Ingestion | Gastrointestinal distress | Anemia |

Q & A

Q. What are the primary synthetic pathways for N,N-diethylalanine under photolytic conditions?

this compound is synthesized via the photolysis of triethylamine (TEA) in the presence of CO₂. Key findings include:

- Neat reaction : 15% substrate conversion yields 15% this compound, 40% diethylamine, and 8% formic acid .

- Acetonitrile solvent : Higher conversion (36%) but similar product distribution.

- Catalytic LiBF₄ : Suppresses diethylamine formation, increasing selectivity for N,N,N',N'-tetraethylbutane-2,3-diamine (79%) while retaining 14% this compound .

Methodological Insight : Reactions are conducted under UV irradiation with CO₂ saturation. Product ratios are analyzed via chromatography (e.g., GC-MS) and quantified using internal standards.

Q. How do solvent systems influence the yield of this compound?

Solvent polarity and additives critically impact reaction efficiency:

- Neat conditions : Lower conversion (15%) due to limited CO₂ solubility.

- Acetonitrile : Enhances CO₂ dissolution, improving conversion to 36% .

- Ionic additives (LiBF₄) : Alter reaction pathways, favoring dimeric diamine formation over this compound .

Experimental Design : Compare yields across solvents using controlled irradiation times (1.5–6 hours) and standardized CO₂ pressure.

Advanced Research Questions

Q. How does LiBF₄ enhance stereoselectivity in this compound-related reactions?

LiBF₄ acts as a Lewis acid, coordinating to intermediates and steering stereochemical outcomes:

- Without LiBF₄ : Unselective formation of D,L:meso diastereomers (2.6:1 ratio).

- With LiBF₄ (0.1 M) : Increases D,L:meso ratio to 4:1, reaching 5.8:1 after 6 hours of irradiation .

Analytical Approach :

- Use chiral HPLC or NMR to resolve stereoisomers.

- Monitor time-dependent stereochemical shifts to optimize additive concentration.

Q. What contradictions arise in product distribution under varying photolysis conditions?

Discrepancies in product ratios highlight mechanistic complexity:

| Condition | Substrate Conversion | This compound Yield | Major Byproduct |

|---|---|---|---|

| Neat TEA + CO₂ | 15% | 15% | Diethylamine (40%) |

| Acetonitrile + CO₂ | 36% | 14% | Formic acid (8%) |

| Acetonitrile + LiBF₄ | 72% | 14% | Tetraethyl diamine (79%) |

Conflict Analysis : The inverse relationship between substrate conversion and this compound yield suggests competing pathways. LiBF₄ promotes C–N coupling (diamine formation) over decarboxylation, necessitating kinetic studies to elucidate dominant mechanisms .

Q. Which analytical methods resolve stereochemical outcomes in this compound synthesis?

- Chiral Chromatography : Separates D,L and meso diastereomers.

- NMR Spectroscopy : Assigns stereochemistry via coupling constants and NOE correlations.

- Polarimetry : Quantifies enantiomeric excess in purified samples.

Case Study : In LiBF₄-mediated reactions, extended irradiation (6 hours) increases D,L:meso ratios from 2.6:1 to 5.8:1, validated by repeated HPLC runs .

Methodological Recommendations

- Reaction Optimization : Screen ionic additives (e.g., LiClO₄, NaBF₄) to balance selectivity and conversion.

- Data Validation : Replicate experiments under inert atmospheres to exclude O₂ interference.

- Computational Modeling : Use DFT calculations to map transition states and explain stereochemical preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.